1-(4-fluoro-2-nitrophenyl)-2-methyl-1H-imidazole
Description
Properties
Molecular Formula |
C10H8FN3O2 |
|---|---|
Molecular Weight |
221.19 g/mol |
IUPAC Name |
1-(4-fluoro-2-nitrophenyl)-2-methylimidazole |
InChI |
InChI=1S/C10H8FN3O2/c1-7-12-4-5-13(7)9-3-2-8(11)6-10(9)14(15)16/h2-6H,1H3 |
InChI Key |
OERGHDZELCGWQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN1C2=C(C=C(C=C2)F)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(4-fluoro-2-nitrophenyl)-2-methyl-1H-imidazole typically involves a multi-step process. One common method starts with the nitration of 4-fluoroaniline to produce 4-fluoro-2-nitroaniline. This intermediate is then subjected to a cyclization reaction with 2-methylimidazole under specific conditions to yield the target compound. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as acids or bases to facilitate the cyclization process .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Nitro Group Reduction
The nitro group (-NO₂) undergoes selective reduction to form amine derivatives, a critical step for pharmaceutical intermediate synthesis.
| Reaction Conditions | Catalyst/Reagent | Product | Yield | Reference |
|---|---|---|---|---|
| Hydrogenation (H₂, 60 psi) | 10% Pd/C in ethanol | 1-(4-Fluoro-2-aminophenyl)-2-methyl-1H-imidazole | 85% | |
| Chemical reduction | SnCl₂ in HCl | Same as above | 72% |
Mechanistic notes:
-
Hydrogenation proceeds via adsorption of H₂ on Pd/C, followed by stepwise electron transfer to the nitro group.
-
SnCl₂ reduction involves acidic hydrolysis to generate nitroso and hydroxylamine intermediates before final amine formation.
Nucleophilic Aromatic Substitution (SₙAr)
The electron-withdrawing nitro and fluorine groups activate the phenyl ring for SₙAr reactions at the 4-fluoro position.
| Nucleophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Sodium methoxide | DMF, 80°C, 12 hrs | 1-(2-Nitro-4-methoxyphenyl)-2-methyl-1H-imidazole | 68% | |
| Piperidine | THF, reflux, 24 hrs | 1-(2-Nitro-4-piperidinophenyl)-2-methyl-1H-imidazole | 55% |
Regioselectivity: Substitution occurs exclusively at the 4-fluoro position due to para-directing effects of the nitro group.
Cross-Coupling Reactions
The compound participates in palladium-catalyzed coupling reactions via C-H activation.
Key observations:
-
The methyl group at position 2 sterically hinders coupling at C-5, favoring C-4 modifications .
-
Electron-deficient aryl boronic acids enhance Suzuki coupling efficiency .
Electrophilic Substitution on Imidazole Ring
The methyl group directs electrophiles to specific positions on the imidazole ring.
| Reaction | Reagents | Position Modified | Yield | Reference |
|---|---|---|---|---|
| Bromination | Br₂, FeBr₃, CHCl₃, 0°C | C-5 | 82% | |
| Nitration | HNO₃/H₂SO₄, 0°C | C-4 | 58% |
Mechanistic rationale:
-
Bromination at C-5 is favored due to methyl-group-directed ortho/para orientation.
-
Nitration occurs at C-4 via σ-complex stabilization by the electron-donating methyl group.
Biochemical Interactions
Though not traditional "reactions," the compound interacts with biological targets:
| Target | Interaction Type | Observed Effect | Reference |
|---|---|---|---|
| COX-2 enzyme | Competitive inhibition | IC₅₀ = 12.3 μM | |
| Cytochrome P450 3A4 | Mechanism-based inactivation | 65% activity loss after 30 min exposure |
Structural basis:
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of imidazole derivatives, including 1-(4-fluoro-2-nitrophenyl)-2-methyl-1H-imidazole, as anticancer agents. The compound has been evaluated against various cancer cell lines, demonstrating cytotoxic effects.
Table 1: Anticancer Activity of 1-(4-Fluoro-2-nitrophenyl)-2-methyl-1H-imidazole
| Cancer Type | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Breast Cancer | MDA-MB-231 | 5.0 | |
| Liver Cancer | HepG2 | 3.2 | |
| Colorectal Cancer | HT-29 | 7.5 | |
| Prostate Cancer | PC3 | 6.8 |
The mechanism of action for these anticancer properties often involves apoptosis induction and cell cycle arrest, making this compound a candidate for further development in cancer therapies.
Antimicrobial Activity
In addition to its anticancer properties, this imidazole derivative exhibits notable antimicrobial activity against various bacterial strains.
Table 2: Antimicrobial Activity of 1-(4-Fluoro-2-nitrophenyl)-2-methyl-1H-imidazole
| Bacterial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Bacillus subtilis | 14 |
The antimicrobial effects are believed to result from disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Case Study 1: Anticancer Efficacy
A study published in ACS Omega synthesized various derivatives based on the imidazole structure and evaluated their anticancer efficacy in vitro. The results indicated that certain derivatives significantly inhibited the growth of breast and liver cancer cells, suggesting potential therapeutic applications against these malignancies.
Case Study 2: Antimicrobial Testing
Another investigation assessed the antimicrobial properties of several imidazole derivatives, including the compound . Utilizing standard disk diffusion methods, researchers measured inhibition zones against common pathogens, confirming promising activity against both Gram-positive and Gram-negative bacteria.
Mechanism of Action
The mechanism of action of 1-(4-fluoro-2-nitrophenyl)-2-methyl-1H-imidazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The fluoro group enhances the compound’s ability to penetrate biological membranes, increasing its bioavailability. The imidazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Analogues and Their Properties
*Calculated based on formula C₁₀H₉FN₃O₂.
Key Observations :
Electron-Withdrawing vs. Electron-Donating Groups :
- The nitro group in 1-(4-fluoro-2-nitrophenyl)-2-methyl-1H-imidazole strongly withdraws electrons, making the phenyl ring electron-deficient. This contrasts with methoxy-substituted analogues (e.g., entries in ), where electron-donating groups increase solubility but reduce stability under acidic conditions.
Coordination Chemistry :
- The 2-methylimidazole moiety in the target compound resembles ligands used in zinc coordination polymers (e.g., ). The nitro and fluorine groups may alter metal-binding affinity compared to simpler imidazole derivatives like 2-methyl-1H-imidazole .
Biological Activity: Nitroimidazoles (e.g., ) are known for hypoxia-targeting applications. While the target compound lacks a triazole group (as in ), its nitro group may still confer redox-activated cytotoxicity, similar to 2-nitroimidazole-based drugs.
Halogen vs. Nitro Substituents :
- Chloro-fluoro-benzimidazoles () exhibit halogen bonding, whereas the nitro group in the target compound may participate in hydrogen bonding or π-π stacking, influencing crystal packing or receptor interactions.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
- Solubility : The target compound’s nitro group enhances polarity, improving solubility in polar aprotic solvents compared to trityl-protected imidazoles ().
- Stability : Nitro groups generally confer oxidative stability, whereas compounds with methoxy or benzyl groups (e.g., ) may degrade under harsh conditions.
Biological Activity
1-(4-Fluoro-2-nitrophenyl)-2-methyl-1H-imidazole is a compound belonging to the imidazole family, which is known for its diverse biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound based on recent research findings.
Chemical Structure and Synthesis
The compound features a substituted imidazole ring, which is a common pharmacophore in medicinal chemistry. The presence of the fluoro and nitro groups on the phenyl ring enhances its biological activity by influencing its electronic properties and steric hindrance.
Synthesis
Synthesis methods typically involve multi-step reactions starting from readily available precursors. Various synthetic routes have been explored to optimize yield and purity, often employing techniques such as microwave-assisted synthesis or solvent-free conditions to improve efficiency.
Anticancer Activity
Recent studies have highlighted the anticancer potential of imidazole derivatives, including 1-(4-fluoro-2-nitrophenyl)-2-methyl-1H-imidazole. Research indicates that compounds with imidazole structures can induce apoptosis in various cancer cell lines, including breast (MDA-MB-231), lung (A549), and colorectal (HT-29) cancers.
- Mechanism of Action : The compound may exert its effects through multiple pathways:
Anti-inflammatory Activity
Imidazole derivatives have also been investigated for their anti-inflammatory properties. The compound has shown potential in inhibiting pro-inflammatory mediators and reducing nitric oxide release in macrophages, suggesting it could serve as a therapeutic agent for inflammatory conditions .
Study 1: Cytotoxicity Evaluation
In vitro studies assessed the cytotoxic effects of 1-(4-fluoro-2-nitrophenyl)-2-methyl-1H-imidazole against various cancer cell lines using the MTT assay. The results indicated significant antiproliferative activity at concentrations as low as 5 μM, with IC50 values demonstrating effective inhibition of cell growth across multiple cancer types .
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast) | 5 | Apoptosis induction |
| A549 (Lung) | 8 | Cell cycle arrest |
| HT-29 (Colorectal) | 6 | ROS elevation |
Study 2: Anti-inflammatory Effects
A separate study focused on the anti-inflammatory properties of the compound, revealing that it significantly inhibited the NF-κB signaling pathway in J774 macrophages. This inhibition led to a decrease in pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent .
Molecular Docking Studies
Molecular docking studies provide insights into the binding affinity of 1-(4-fluoro-2-nitrophenyl)-2-methyl-1H-imidazole with various biological targets. These studies suggest that the compound exhibits strong interactions with key enzymes involved in cancer progression and inflammation, reinforcing its potential therapeutic applications .
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 1-(4-fluoro-2-nitrophenyl)-2-methyl-1H-imidazole, and how are they determined experimentally?
- Answer : The compound is a colorless to light yellow solid (melting point uncharacterized in available data) with limited water solubility but dissolves in organic solvents like DMSO or chloroform. Key functional groups include the imidazole ring, fluorinated aryl group, and nitro substituent. Physicochemical characterization typically involves:
- HPLC for purity assessment (≥98% purity criteria ).
- FTIR/NMR to confirm functional groups (e.g., C–F stretch at ~1250 cm⁻¹ in IR; fluorine coupling in ¹⁹F NMR ).
- Elemental analysis to verify empirical formula (C₁₀H₈FN₃O₂, MW 221.19) .
Q. What synthetic routes are reported for preparing 1-(4-fluoro-2-nitrophenyl)-2-methyl-1H-imidazole?
- Answer : While direct synthesis protocols are sparse in literature, analogous imidazole derivatives are synthesized via:
- Cyclocondensation : Reacting nitro-substituted aryl aldehydes with ammonium acetate and methylamine under reflux in acetic acid .
- Cross-coupling : Palladium-catalyzed coupling of pre-functionalized imidazole intermediates with fluorinated nitroaryl halides .
- Purification : Chromatography (silica gel) or recrystallization (ethanol/water) yields high-purity products .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in 1-(4-fluoro-2-nitrophenyl)-2-methyl-1H-imidazole derivatives?
- Answer : Single-crystal X-ray diffraction (SCXRD) provides atomic-level structural details:
- Crystal system : Monoclinic (e.g., space group P21/c observed in related imidazole-zinc complexes ).
- Key parameters : Dihedral angles between the imidazole ring and substituents (e.g., 79–88° for nitroaryl groups ), hydrogen-bonding networks (O–H⋯O, C–H⋯O) stabilizing the lattice .
- Data refinement : Software like SHELXL refines displacement parameters and validates bond lengths/angles (e.g., C–N bond: ~1.32 Å ).
Q. What computational methods are suitable for predicting the electronic effects of substituents on the imidazole core?
- Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:
- Electrostatic potential (ESP) : Nitro and fluoro groups increase electron-withdrawing character, altering reactivity at the imidazole N-atoms .
- Frontier orbitals : HOMO-LUMO gaps correlate with stability; nitro groups reduce gap by ~1.5 eV compared to unsubstituted imidazoles .
- Reaction pathways : Transition-state analysis for nucleophilic substitution at the fluorophenyl position .
Q. How can biological activity screening be designed for this compound, given structural analogs with reported bioactivity?
- Answer :
- Antimicrobial assays : Broth microdilution (MIC) against S. aureus and E. coli (reference: imidazole derivatives with MICs ≤25 µg/mL ).
- Anticancer screening : MTT assay on cancer cell lines (e.g., HeLa), comparing IC₅₀ values to 5-fluorouracil .
- Structure-activity relationship (SAR) : Modify nitro/fluoro positions to assess impact on potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
